molecular formula C₅₃¹³C₃H₈₀D₇NO₁₆ B1159767 Temsirolimus-13C3,d7

Temsirolimus-13C3,d7

Cat. No.: B1159767
M. Wt: 1040.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temsirolimus-13C3,d7 is a high-purity, stable isotope-labeled analog of Temsirolimus, provided with comprehensive characterization data and a Certificate of Analysis (CoA) to ensure compliance with regulatory guidelines . With a molecular formula of C 53 13 C 3 H 80 D 7 NO 16 and a molecular weight of 1040.31 g/mol, this reference standard is essential for quantitative bioanalysis using techniques like LC-MS . Its primary applications include use in Abbreviated New Drug Applications (ANDA), as well as analytical method development, validation (AMV), and Quality Control (QC) in pharmaceutical research and development . As an ester analog of Rapamycin, it serves as a critical internal standard, enabling precise and accurate quantification of the unlabeled drug compound in complex biological matrices, thereby improving the reliability and reproducibility of pharmacokinetic and metabolic studies . The product is supplied with traceability to pharmacopeial standards (such as USP or EP) where feasible and is intended for laboratory analysis only . This compound is strictly for Research Use Only and is not approved for human consumption, diagnostic use, or any other personal application . Proper handling procedures, including storage in a cool, dry place or refrigerator (2-8°C), and the use of appropriate personal protective equipment (PPE) are recommended .

Properties

Molecular Formula

C₅₃¹³C₃H₈₀D₇NO₁₆

Molecular Weight

1040.31

Synonyms

Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate-13C3,d7;  CCL-779-13C3,d7; 

Origin of Product

United States

Synthesis and Characterization of Isotopic Temsirolimus 13c3,d7

Methodological Considerations in the Custom Synthesis of Stable Isotope-Labeled Temsirolimus (B1684623)

The custom synthesis of Temsirolimus-13C3,d7 is a specialized process that requires the strategic introduction of stable isotopes into the molecule. alsachim.comisotope.com The synthesis of the parent compound, temsirolimus, generally involves the esterification of the C42 hydroxyl group of rapamycin (B549165) with a protected 2,2-bis(hydroxymethyl)propionic acid moiety, followed by deprotection. google.comgoogle.com

For the isotopically labeled analog, the synthesis pathway is designed to incorporate the ¹³C and deuterium (B1214612) labels into the 2,2-bis(hydroxymethyl)propionic acid side chain. This involves starting with a custom-synthesized, isotopically labeled version of this propionic acid derivative. The introduction of seven deuterium atoms and three carbon-13 atoms into this specific side chain ensures that the labels are in a stable position and are not prone to exchange under physiological or analytical conditions. alsachim.com

The synthetic route involves several key steps:

Preparation of Labeled Precursor: A labeled version of 2,2-bis(hydroxymethyl)propionic acid is synthesized. This precursor contains the ¹³C₃ and d₇ labels.

Activation and Esterification: This labeled precursor is then chemically activated and reacted with rapamycin. This reaction specifically targets the hydroxyl group at the C-42 position of the rapamycin macrocycle to form the desired ester linkage. google.com

Purification: The final product, this compound, is purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to remove unreacted starting materials and any side products. alsachim.com

Companies specializing in custom synthesis offer the expertise and state-of-the-art laboratories required to design and execute these complex multi-step synthetic routes, providing the final product with a comprehensive certificate of analysis. isotope.commedchemexpress.com

Isotopic Enrichment and Purity Assessment for this compound in Research-Grade Standards

For this compound to function effectively as an internal standard, its isotopic enrichment and chemical purity must be rigorously assessed. isotope.com Research-grade standards demand high levels of both to ensure the accuracy of quantitative analyses. chemie-brunschwig.ch

Isotopic Enrichment refers to the percentage of the labeled compound that contains the desired number of isotopic labels. This is a critical parameter, as low enrichment can lead to interference from unlabeled or partially labeled species. High-resolution mass spectrometry (HR-MS) is the primary technique used to determine isotopic enrichment. rsc.orgalmacgroup.com By analyzing the isotopic cluster of the molecule, scientists can quantify the abundance of the fully labeled this compound relative to the unlabeled temsirolimus and other isotopic variants. nih.gov The goal is to maximize the incorporation of the stable isotopes, typically achieving enrichment levels of 98% or higher. medchemexpress.com

Chemical Purity is assessed to ensure that the standard is free from other chemical impurities that could interfere with the analysis. HPLC, often coupled with UV or mass spectrometric detection, is the standard method for determining chemical purity. alsachim.comisotope.com This analysis separates the main compound from any impurities, such as starting materials, reagents, or by-products from the synthesis. innovareacademics.in For research-grade standards, chemical purity is generally expected to be above 98%. medchemexpress.com

The table below summarizes the key properties of the this compound research-grade standard.

PropertyValueSource
Alternate Name CCL-779-13C3,d7 scbt.com
Molecular Formula C₅₃¹³C₃H₈₀D₇NO₁₆ pharmaffiliates.comscbt.com
Molecular Weight 1040.31 pharmaffiliates.comscbt.com
Isotopic Enrichment Typically ≥98% medchemexpress.com
Chemical Purity Typically ≥98% medchemexpress.com

Structural Elucidation Techniques for Labeled Temsirolimus Analogs in Research Product Development

The final step in the development of a research-grade standard like this compound is the unequivocal confirmation of its molecular structure. pharmacompass.com This process, known as structural elucidation, employs a combination of powerful analytical techniques to verify the identity of the compound and confirm the precise location of the isotopic labels. rsc.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of the compound, confirming the successful incorporation of the ten heavy isotopes (3 x ¹³C and 7 x D). almacgroup.com Tandem MS (MS/MS) techniques are also used to fragment the molecule. By analyzing the fragmentation pattern and comparing it to the unlabeled analog, chemists can confirm that the labels are located on the intended propionate (B1217596) side chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the detailed structure of a molecule. alsachim.comrsc.org

¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule. In the case of this compound, the absence of signals corresponding to the seven protons that were replaced by deuterium atoms provides direct evidence of successful deuteration at the specified positions.

¹³C NMR (Carbon-13 NMR): This analysis confirms the presence and position of the three ¹³C atoms. The signals from the labeled carbons will be enhanced, confirming their location within the 2,2-bis(hydroxymethyl)propionic acid ester group. alsachim.com

Together, these techniques provide a comprehensive characterization of the this compound molecule, ensuring its structural integrity and suitability as a high-quality internal standard for research. isotope.com

The table below summarizes the primary techniques used for the structural elucidation of labeled temsirolimus analogs.

Analytical TechniquePurpose
High-Resolution Mass Spectrometry (HR-MS) Confirms accurate molecular weight and elemental formula, verifying the total number of incorporated isotopes. rsc.orgalmacgroup.com
Tandem Mass Spectrometry (MS/MS) Fragments the molecule to determine the location of the isotopic labels by analyzing the mass of the resulting fragments. nih.gov
¹H NMR Spectroscopy Confirms the positions of deuteration by observing the disappearance of specific proton signals. rsc.org
¹³C NMR Spectroscopy Confirms the positions of ¹³C labeling through the analysis of the carbon skeleton. alsachim.com
High-Performance Liquid Chromatography (HPLC) Assesses chemical purity by separating the target compound from any impurities. innovareacademics.inalsachim.com

Analytical Methodologies and Quantitative Bioanalysis Utilizing Temsirolimus 13c3,d7

Application of Temsirolimus-13C3,d7 as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Quantitation

The ideal internal standard for quantitative mass spectrometry should have chemical and physical properties nearly identical to the analyte of interest. bioanalysis-zone.com Stable isotope-labeled (SIL) compounds, like this compound, fulfill this requirement, co-eluting with the unlabeled analyte and being distinguishable only by their mass-to-charge ratio. bioanalysis-zone.com This co-elution is critical for compensating for variations that can occur during sample preparation and analysis. nih.gov

In a typical LC-MS/MS workflow for the quantification of temsirolimus (B1684623), a known concentration of this compound is added to the biological sample (e.g., whole blood or plasma) at the beginning of the sample preparation process. researchgate.net The sample then undergoes extraction, often involving protein precipitation, to remove interfering substances. nih.govuni-muenchen.de Following extraction, the sample is injected into the LC-MS/MS system. The ratio of the peak area of the analyte (temsirolimus) to the peak area of the internal standard (this compound) is then used to calculate the concentration of temsirolimus in the original sample. This ratiometric measurement corrects for potential losses during sample handling and fluctuations in the mass spectrometer's response. nih.gov

Mitigation of Matrix Effects in Complex Biological Research Matrices

Biological matrices, such as blood and plasma, are inherently complex and contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. nih.gov

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these matrix effects. nih.gov Because this compound is structurally and chemically identical to temsirolimus, it experiences the same ionization suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable data. Several studies have demonstrated that methods employing SIL internal standards show no significant matrix effects. researchgate.net

Enhanced Precision and Accuracy in Preclinical Quantitative Assays

The primary advantage of using this compound as an internal standard is the significant improvement in the precision and accuracy of quantitative assays. nih.gov Precision refers to the closeness of repeated measurements to each other, while accuracy indicates the closeness of a measured value to the true value.

In preclinical research, where accurate pharmacokinetic data is essential, the use of a SIL internal standard is considered the first choice. nih.gov For instance, a validated LC-MS/MS method for the simultaneous determination of temsirolimus and sirolimus in human whole blood, using deuterated internal standards (temsirolimus-d7 and sirolimus-d3), demonstrated excellent precision and accuracy. researchgate.net The intra-day and inter-day precisions were reported to be less than 10.4% and 9.6%, respectively, with accuracies within 12.1% for intra-day and 7.3% for inter-day measurements. researchgate.net These values fall well within the acceptable limits for bioanalytical method validation.

Table 1: Performance Characteristics of an LC-MS/MS Assay Using a Stable Isotope-Labeled Internal Standard for Temsirolimus Quantitation

Parameter Temsirolimus Sirolimus
Lower Limit of Quantitation (LLOQ) 0.25 ng/mL 0.10 ng/mL
Linear Range 0.25–100 ng/mL 0.10–40 ng/mL
Intra-day Precision (CV%) < 10.4% < 10.4%
Inter-day Precision (CV%) < 9.6% < 9.6%
Intra-day Accuracy (RE%) < 12.1% < 12.1%
Inter-day Accuracy (RE%) < 7.3% < 7.3%

Data derived from a study on the simultaneous determination of temsirolimus and its major metabolite in human whole blood. researchgate.net

Development and Validation of Robust Analytical Methods for Temsirolimus and its Metabolites in Research Samples

The development of a robust analytical method involves optimizing various parameters to ensure the method is reliable, reproducible, and fit for its intended purpose. nih.gov For temsirolimus and its metabolites, this includes optimizing the chromatographic separation and the mass spectrometric detection.

Chromatographic Optimization for Separation of Temsirolimus and Related Impurities/Metabolites

Effective chromatographic separation is crucial to resolve the analyte of interest from its metabolites and other potential impurities, preventing isobaric interferences in the mass spectrometer. innovareacademics.in Temsirolimus metabolism is primarily mediated by the CYP3A4 enzyme, leading to the formation of several metabolites, with sirolimus (rapamycin) being the major one. fda.govnih.gov Other minor metabolites include hydroxylated and desmethylated derivatives. nih.gov

High-performance liquid chromatography (HPLC) is the standard technique used for the separation of temsirolimus and its related compounds. nih.govinnovareacademics.in Optimization of the chromatography involves selecting the appropriate column chemistry, mobile phase composition, and gradient elution profile.

For the separation of temsirolimus, sirolimus, and other potential impurities, reversed-phase columns, such as C8 or C18, are commonly employed. researchgate.netnih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netnih.gov

A study detailing the separation of process-related impurities of temsirolimus utilized a normal-phase HPLC method with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid. innovareacademics.in Another method for the simultaneous analysis of docetaxel, temsirolimus, and sirolimus employed a Zorbax Eclipse XDB-C8 column with an online solid-phase extraction system. nih.gov

Table 2: Example Chromatographic Conditions for Temsirolimus Analysis

Parameter Method 1 researchgate.net Method 2 nih.gov
Column BDS Hypersil C8 (50 x 3.0 mm, 5 µm) Zorbax eclipse XDB-C8 (150mm×4.6mm, 5μm)
Mobile Phase Methanol/water/formic acid (72/28/0.1, v/v/v) with 2.50 mM ammonium acetate Gradient elution with methanol/zinc sulphate and online SPE
Flow Rate Not Specified Not Specified
Column Temperature 50 °C Not Specified

This table provides examples of chromatographic conditions used in published methods for the analysis of temsirolimus.

Spectrometric Detection Strategies for Stable Isotope-Labeled Analytes

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the detection method of choice for the quantitative analysis of temsirolimus due to its high sensitivity and selectivity. researchgate.net The use of stable isotope-labeled internal standards is intrinsically linked to mass spectrometric detection. iris-biotech.de

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. researchgate.netnih.gov In MRM, a specific precursor ion (the molecular ion of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of specificity, significantly reducing background noise and enhancing sensitivity.

For temsirolimus and this compound, the precursor and product ion transitions would be determined during method development. For example, in the positive electrospray ionization (ESI) mode, temsirolimus often forms an ammonium adduct. The selection of specific and intense MRM transitions is critical for achieving the desired sensitivity and selectivity. The use of stable isotopes like 13C and deuterium (B1214612) (d) results in a mass shift between the analyte and the internal standard, allowing for their simultaneous detection without mutual interference. mdpi.com For instance, a method for sirolimus quantification used the transition m/z 931.5 → 864.4 for sirolimus. nih.gov A similar approach would be applied to establish the optimal transitions for temsirolimus and this compound.

The high resolution and mass accuracy of modern mass spectrometers further enhance the confidence in compound identification and quantification, especially when dealing with complex metabolite profiles. thermofisher.com

Preclinical Metabolic Fate and Biotransformation Studies with Isotopic Temsirolimus

Elucidating Temsirolimus (B1684623) Biotransformation in the Lab

In vitro systems serve as a crucial first step in mapping the metabolic landscape of a drug. researchgate.netdls.comsrce.hr For temsirolimus, these studies have been pivotal in identifying the key enzymatic players and the resulting chemical modifications.

The Metabolite Fingerprint: Unmasking Primary Derivatives

The metabolism of temsirolimus is extensive, leading to a variety of metabolites. A primary and significant metabolic pathway is the conversion of temsirolimus to sirolimus, which itself is an active compound. drugbank.compfizermedicalinformation.comnih.gov Beyond this, in vitro studies utilizing human liver microsomes have identified a host of other metabolites formed through several key reactions:

Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the temsirolimus molecule. Numerous hydroxylated metabolites have been identified, including 11-hydroxy, 12-hydroxy, 14-hydroxy, 23-hydroxy, 24-hydroxy, 25-hydroxy, 35-hydroxyl, 36-hydroxyl, 45/46-hydroxy, and 49-hydroxy temsirolimus, as well as a hydroxy piperidine (B6355638) derivative. nih.govnih.gov

Demethylation: This involves the removal of a methyl (-CH3) group. Key demethylated metabolites include 16-O-desmethyl, 27-O-desmethyl, and 39-O-desmethyl temsirolimus. nih.govnih.gov

Combined Hydroxylation and Demethylation: Some metabolites are formed through a combination of these processes, such as 16-O-desmethyl, 24-hydroxy; 16-O-desmethyl, 23-hydroxy; and 16-O-desmethyl, 46-hydroxy temsirolimus. nih.gov

Ring-Opening: The complex macrocyclic ring structure of temsirolimus can also be opened, leading to derivatives like seco-temsirolimus. europa.eueuropa.eu

The use of isotopically labeled probes like Temsirolimus-13C3,d7 is critical in these studies. The known mass shift introduced by the heavy isotopes allows for the clear and unambiguous tracking of the drug and its various metabolic products through complex biological matrices.

Table 1: Primary Metabolites of Temsirolimus Identified in In Vitro Systems

Metabolic Reaction Identified Metabolites
Conversion Sirolimus
Hydroxylation 11-hydroxy, 12-hydroxy, 14-hydroxy, 23-hydroxy, 24-hydroxy, 25-hydroxy, 35-hydroxyl, 36-hydroxyl, 45/46-hydroxy, 49-hydroxy temsirolimus, Hydroxy piperidine temsirolimus
Demethylation 16-O-desmethyl, 27-O-desmethyl, 39-O-desmethyl temsirolimus
Combined 16-O-desmethyl, 24-hydroxy; 16-O-desmethyl, 23-hydroxy; 16-O-desmethyl, 46-hydroxy temsirolimus
Ring-Opening Seco-temsirolimus
Other 27,39-O-didesmethyl temsirolimus, 12,24-dihydroxy temsirolimus, N-oxide temsirolimus

Data sourced from in vitro studies using human liver microsomes. nih.govnih.goveuropa.eueuropa.eu

The Enzymatic Machinery: Cytochrome P450's Central Role

The cytochrome P450 (CYP) system, a family of enzymes primarily found in the liver, is the main driver of temsirolimus metabolism. nih.govnih.gov Extensive research has confirmed that CYP3A4 is the predominant enzyme responsible for the biotransformation of temsirolimus. drugbank.compfizermedicalinformation.comnih.govnih.govcapes.gov.br This enzyme catalyzes the majority of the hydroxylation and demethylation reactions.

Further investigations have revealed that other CYP isoforms also contribute to temsirolimus metabolism, although to a lesser extent. Notably, CYP3A5 and CYP2C8 have been shown to have significant activity, particularly in the formation of metabolites like 27-O-desmethyl, 25-hydroxy, and hydroxy-piperidine temsirolimus. nih.gov In vitro, temsirolimus has also demonstrated an inhibitory effect on CYP2D6 and CYP3A4. pfizermedicalinformation.com

From the Lab to Living Systems: Tracing Temsirolimus in Animal Models

While in vitro studies provide a detailed picture of metabolic pathways, animal models are essential for understanding how these processes translate to a whole, living organism. The use of this compound is particularly valuable in these in vivo studies, enabling precise quantification and tracking of the parent drug and its metabolites.

Metabolic Conversion and Enzyme Kinetics in Preclinical Species

Studies in preclinical species, such as rats and monkeys, have shown that temsirolimus is readily metabolized. hres.ca In these animal models, hydroxy-temsirolimus and seco-temsirolimus are identified as primary metabolites. hres.ca Following oral administration in rats and monkeys, temsirolimus remains the major circulating compound, with sirolimus being the next most abundant metabolite. hres.ca

Enzyme kinetic studies, often initiated in vitro and validated in vivo, provide data on the rates of these metabolic conversions. These studies are crucial for understanding how efficiently the enzymes process temsirolimus, which in turn influences the drug's concentration and duration of action in the body. The species-specific differences in metabolite formation and enzyme kinetics are important considerations when extrapolating preclinical data to humans. For instance, differences in N-glucuronidation have been observed between rats, dogs, humans, and non-human primates for other mTOR inhibitors. researchgate.net

Unraveling Metabolic Clearance in Non-Human Systems

Metabolic clearance refers to the irreversible removal of a drug from the body through metabolism. In preclinical animal models, studies with radiolabeled temsirolimus have shown that the primary route of elimination is through the feces. pfizermedicalinformation.comfda.gov This indicates that temsirolimus and its metabolites are extensively processed by the liver and excreted into the bile, which then enters the gastrointestinal tract. A much smaller fraction of the drug and its metabolites is recovered in the urine. pfizermedicalinformation.comfda.gov

Understanding these clearance mechanisms in non-human systems is fundamental for predicting the pharmacokinetic profile of temsirolimus. The data gathered from these preclinical models, facilitated by the use of isotopically labeled compounds like this compound, provides a robust foundation for understanding the drug's behavior in humans.

Preclinical Pharmacokinetic and Disposition Research Using Labeled Temsirolimus

Characterization of Temsirolimus (B1684623) and Sirolimus Pharmacokinetics in Animal Models

Preclinical studies in animal models are essential for elucidating the fundamental pharmacokinetic profile of temsirolimus and its primary, equally potent metabolite, sirolimus. The use of labeled compounds in these models facilitates accurate measurement and tracking of the parent drug and its metabolites.

Studies using labeled temsirolimus have shown that both the parent compound and its metabolite sirolimus are extensively partitioned into formed blood elements. nih.govbiocon.compfizermedicalinformation.com This distribution is characterized by preferential binding to the intracellular protein FKBP-12, which is abundant in blood cells. pfizer.comeuropa.eu This binding is a key factor in the drug's distribution profile, leading to a high volume of distribution.

Following intravenous administration in preclinical cancer models, temsirolimus exhibits a polyexponential decline in whole blood concentrations. pfizer.com The mean steady-state volume of distribution (Vss) of temsirolimus in the whole blood of cancer patients has been determined to be approximately 172 to 190 liters, indicating significant distribution into tissues from the bloodstream. nih.govbiocon.compfizer.com The binding to FKBP-12 is saturable, and the distribution is dose-dependent. pfizer.comeuropa.eu

Table 1: Distribution Parameters of Temsirolimus in Whole Blood

ParameterValueCommentSource
Mean Steady-State Volume of Distribution (Vss)172-190 LIndicates extensive tissue distribution. nih.govbiocon.compfizer.com
Binding ProteinFKBP-12Intracellular protein in blood cells. pfizer.comeuropa.eu
Blood PartitioningExtensive partitioning into formed blood elements.Applies to both temsirolimus and sirolimus. nih.govbiocon.compfizermedicalinformation.com

Administered intravenously, temsirolimus bypasses the complexities of oral absorption, allowing for direct entry into the systemic circulation. ontosight.ai Studies utilizing [14C]-labeled temsirolimus have been pivotal in mapping its excretion pathways. Research shows that the primary route of elimination is through the feces, which accounts for approximately 78% of the total radioactivity from the administered dose. nih.govbiocon.compfizer.comnih.gov In contrast, renal elimination is a minor pathway, with only about 4.6% of the dose being recovered in the urine. nih.govbiocon.compfizer.comnih.gov

The elimination kinetics from whole blood show different half-lives for temsirolimus and its major metabolite, sirolimus. The mean half-life of temsirolimus is approximately 17.3 hours, while sirolimus has a significantly longer mean half-life of about 54.6 hours. biocon.compfizer.com This longer half-life of sirolimus contributes to its area under the curve (AUC) being substantially higher (approximately 2.7-fold) than that of the parent temsirolimus following a single dose. nih.govbiocon.com

Table 2: Excretion and Half-Life of Labeled Temsirolimus and Metabolite

ParameterFindingSource
Primary Route of ExcretionFeces (~78% of radioactivity) biocon.compfizer.comnih.gov
Secondary Route of ExcretionUrine (~4.6% of radioactivity) biocon.compfizer.comnih.gov
Mean Half-Life (Temsirolimus)17.3 hours biocon.compfizer.com
Mean Half-Life (Sirolimus)54.6 hours biocon.compfizer.com

Determination of Blood/Tissue Distribution in Preclinical Models

Investigating Inter-Individual Variability in Preclinical Pharmacokinetics using Stable Isotopes

A significant challenge in pharmacology is understanding the variability in drug response among individuals. Stable isotope-labeled compounds like Temsirolimus-13C3,d7 are powerful tools for investigating this inter-individual variability in pharmacokinetics. nih.gov By co-administering the labeled and unlabeled drug in a crossover study design, researchers can distinguish the two forms using mass spectrometry. This approach allows for the precise assessment of relative bioavailability and can significantly reduce the impact of intra-subject variability, which can be high for certain drugs. nih.gov

This methodology can markedly improve the efficiency and accuracy of pharmacokinetic studies. nih.gov For highly variable drugs, using a stable isotope approach can reduce the required sample size in a study while maintaining statistical power. nih.gov While specific preclinical studies on temsirolimus using this exact technique are not detailed in the provided results, the principle is broadly applicable. Population pharmacokinetic models have been developed for temsirolimus, which aim to identify covariates that explain inter-individual variability in its parameters. pfizer.comscience.gov The use of stable isotopes represents a sophisticated method to refine these models by providing more precise data on individual drug handling, ultimately helping to explain why pharmacokinetic profiles may differ between subjects in preclinical animal populations. nih.govscience.gov

Impact of Co-Administered Agents on Temsirolimus Disposition in Research Systems

The disposition of temsirolimus is significantly influenced by the cytochrome P450 3A4 (CYP3A4) enzyme system, which is the primary pathway for its metabolism into sirolimus and other minor metabolites. biocon.comontosight.ai Preclinical and clinical research has demonstrated that co-administration of agents that inhibit or induce CYP3A4 can alter the concentrations of temsirolimus and, more profoundly, sirolimus.

Potent CYP3A4 inhibitors, such as ketoconazole, have been shown to have no significant effect on the Cmax or AUC of temsirolimus itself. However, they cause a marked increase in the exposure of its metabolite, sirolimus. Studies report that sirolimus AUC can increase by as much as 3.1-fold when co-administered with ketoconazole. pfizer.comeuropa.eueuropa.eu

Conversely, potent CYP3A4 inducers, like rifampin, also show no significant effect on the pharmacokinetics of the parent drug, temsirolimus. However, they substantially decrease the exposure to sirolimus, with its Cmax and AUC decreasing by 65% and 56%, respectively. pfizer.comeuropa.eueuropa.eu This demonstrates that the formation of the active metabolite sirolimus is highly sensitive to CYP3A4 activity.

Interactions with other drugs have also been explored. The combination of temsirolimus and sunitinib (B231) was found to result in dose-limiting toxicity in a phase 1 study. europa.eu However, temsirolimus does not appear to have a clinically significant effect on drugs metabolized by another enzyme, CYP2D6, as shown in studies with the substrate desipramine (B1205290). pfizer.comeuropa.eu

Table 3: Effect of Co-Administered Agents on Temsirolimus and Sirolimus Pharmacokinetics

Co-Administered AgentMechanismEffect on Temsirolimus PKEffect on Sirolimus PKSource
KetoconazolePotent CYP3A4 InhibitorNo significant effect on Cmax or AUC~3.1-fold increase in AUC pfizer.comeuropa.eueuropa.eu
RifampinPotent CYP3A4 InducerNo significant effect on Cmax or AUC~65% decrease in Cmax; ~56% decrease in AUC pfizer.comeuropa.eueuropa.eu
DesipramineCYP2D6 SubstrateNo clinically significant effect on desipramine concentration pfizer.comeuropa.eu
SunitinibNot specifiedResulted in dose-limiting toxicity in combination europa.eu

Mechanistic Investigations of Temsirolimus Action in Molecular and Cellular Research Models

Molecular Interactions with FKBP-12 and mTOR Complex Inhibition in Cellular Assays

Temsirolimus (B1684623), a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), exerts its effects through a well-defined molecular mechanism. drugbank.compfizermedicalinformation.comwikipedia.org The initial step involves the binding of temsirolimus to the intracellular protein FK506-binding protein 12 (FKBP-12). drugbank.compfizermedicalinformation.comaacrjournals.orgpfizermedicalinformation.comnih.govinvivogen.com This binding event forms a protein-drug complex, which then directly interacts with and inhibits the activity of mTOR, a crucial serine/threonine kinase that governs cell division and growth. drugbank.compfizermedicalinformation.comaacrjournals.orgpfizermedicalinformation.comunict.it The inhibition of mTOR by the temsirolimus-FKBP-12 complex primarily targets mTOR Complex 1 (mTORC1). nih.govplos.org

In vitro studies have demonstrated that temsirolimus can also inhibit mTOR kinase activity in an FKBP12-independent manner, particularly at higher, micromolar concentrations. aacrjournals.orgd-nb.infomedchemexpress.com This suggests a dual mechanism of action depending on the drug concentration. The primary, high-affinity interaction mediated by FKBP-12 is responsible for the selective inhibition of mTORC1 signaling at nanomolar concentrations. aacrjournals.orgmedchemexpress.com

The consequence of mTORC1 inhibition is the disruption of downstream signaling cascades that control protein synthesis and cell cycle progression. spandidos-publications.comaetna.com Specifically, the ability of mTOR to phosphorylate its key substrates, p70S6 kinase (p70S6k) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), is blocked. drugbank.compfizermedicalinformation.comaacrjournals.orgpfizermedicalinformation.comspandidos-publications.com This inhibition has been observed in various cancer cell lines, confirming the on-target effect of temsirolimus. spandidos-publications.comnih.gov

Analysis of Downstream Signaling Pathway Modulation (e.g., PI3K/Akt/mTOR Pathway, p70S6k, S6 ribosomal protein, HIF, VEGF) in In Vitro Studies

The inhibition of mTOR by temsirolimus leads to significant modulation of the PI3K/Akt/mTOR signaling pathway and its downstream effectors. aacrjournals.orgnih.gov This pathway is frequently overactive in cancer, promoting cell survival and proliferation. aacrjournals.org

PI3K/Akt/mTOR Pathway: Temsirolimus directly inhibits mTORC1, a central node in this pathway. plos.orgaetna.com While temsirolimus primarily targets mTORC1, some studies suggest that at higher concentrations or in combination with other inhibitors, it can also indirectly affect mTORC2 and Akt phosphorylation. plos.orgoncotarget.com However, other research indicates that temsirolimus does not significantly alter Akt or phospho-Akt levels on its own. researchgate.net The inhibition of the mTOR pathway by temsirolimus has been shown to be effective in cell lines with activated Akt. aetna.com

p70S6k and S6 ribosomal protein: A primary consequence of mTORC1 inhibition by temsirolimus is the reduced phosphorylation of p70S6k and its substrate, the S6 ribosomal protein. drugbank.compfizermedicalinformation.compfizermedicalinformation.comspandidos-publications.comashpublications.org This dephosphorylation has been consistently observed in numerous in vitro studies across various cancer cell lines, including malignant pleural mesothelioma, Hodgkin lymphoma, and liver cancer. spandidos-publications.comnih.govashpublications.org For instance, treatment with temsirolimus has been shown to strongly inhibit the phosphorylation of S6 ribosomal protein in a dose-dependent manner. spandidos-publications.comresearchgate.net

HIF and VEGF: Temsirolimus has been demonstrated to reduce the levels of hypoxia-inducible factors (HIF-1α and HIF-2α) and, consequently, vascular endothelial growth factor (VEGF). drugbank.compfizermedicalinformation.comtocris.com HIF-1α is a key transcription factor that is often upregulated in hypoxic tumor environments and drives the expression of genes involved in angiogenesis, such as VEGF. wikipedia.orgnih.gov By inhibiting mTOR, temsirolimus can suppress the translation of HIF-1α mRNA, leading to decreased VEGF production. wikipedia.orgspandidos-publications.com This anti-angiogenic effect has been observed in renal cell carcinoma and breast cancer cell lines. drugbank.compfizermedicalinformation.comtocris.com Studies under hypoxic conditions have confirmed that temsirolimus can reduce the expression of both p-mTOR and HIF-1α. nih.govimrpress.com

Downstream TargetEffect of TemsirolimusAffected Cellular ProcessCancer Cell Line Examples
p70S6kInhibition of phosphorylationProtein synthesis, cell growthMalignant pleural mesothelioma, Liver cancer (Bel-7402), Multiple myeloma (OPM-2, RPMI-8226)
S6 ribosomal proteinInhibition of phosphorylationProtein synthesis, cell growthHodgkin lymphoma (HD-LM2, L-428, KM-H2), Mantle cell lymphoma (Jeko 1, Sp 53), Colorectal cancer (SW480, HT-29)
4E-BP1Inhibition of phosphorylationProtein synthesis, cell cycleLiver cancer (Bel-7402), Acute myeloid leukemia (MOLM-13)
HIF-1αReduced expression/levelsAngiogenesis, response to hypoxiaRenal cell carcinoma, Colorectal cancer (CaR-1, Colon26, HT-29), Lung adenocarcinoma (A549)
VEGFReduced production/secretionAngiogenesisMalignant pleural mesothelioma, Breast cancer (BT474, MDA-MB-231), Colorectal cancer

Cellular Effects Induced by Temsirolimus in Research Cell Lines (e.g., Cell Cycle Arrest, Autophagy Induction)

The molecular changes initiated by temsirolimus translate into distinct cellular effects, most notably cell cycle arrest and the induction of autophagy.

Cell Cycle Arrest: A predominant effect of temsirolimus in cancer cell lines is the induction of cell cycle arrest, primarily in the G0/G1 phase. drugbank.compfizermedicalinformation.compfizermedicalinformation.comaetna.comtocris.comimrpress.com This arrest prevents cells from progressing to the S phase, thereby inhibiting proliferation. spandidos-publications.com The mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins. Temsirolimus treatment has been associated with a decrease in cyclin D1 levels and an increase in the expression of the cell cycle inhibitor p27. aacrjournals.orgashpublications.org This effect has been documented in various cancer cell lines, including colorectal cancer, Hodgkin lymphoma, and mantle cell lymphoma. ashpublications.orgimrpress.comnih.gov

Autophagy Induction: Temsirolimus is a potent inducer of autophagy, a cellular process of self-digestion and recycling of cytoplasmic components. tocris.comimrpress.commdpi.com As a direct consequence of mTOR inhibition, which is a key negative regulator of autophagy, temsirolimus treatment leads to the formation of autophagosomes. imrpress.comspandidos-publications.comtandfonline.com This has been observed through increased levels of autophagy markers such as LC3-II and Beclin 1, and the degradation of p62. imrpress.comnih.gov Temsirolimus-induced autophagy has been demonstrated in a variety of cancer cell lines, including urinary bladder cancer, adenoid cystic carcinoma, and Hodgkin lymphoma. ashpublications.orgimrpress.comnih.gov In many cancer models, this induced autophagy appears to be a cytoprotective survival mechanism. imrpress.comtandfonline.com

Cellular EffectMechanismCancer Cell Line Examples
G0/G1 Cell Cycle ArrestDecreased cyclin D1, Increased p27Colorectal cancer (CaR-1, Colon26), Hodgkin lymphoma (HD-LM2, L-428, KM-H2), Mantle cell lymphoma (Jeko 1, Mino, Sp 53)
Autophagy InductionInhibition of mTOR (a negative regulator of autophagy), Increased LC3-II and Beclin 1Urinary bladder cancer (5637, T24, HT1376), Adenoid cystic carcinoma (ACC-M), Hodgkin lymphoma (HD-LM2, L-428, KM-H2)

Utilization of Labeled Temsirolimus in Target Engagement Studies in Research Systems

Isotopically labeled versions of temsirolimus, such as Temsirolimus-13C3,d7, are valuable tools in research, particularly for analytical and pharmacokinetic studies. scbt.comsynzeal.comclearsynth.com These labeled compounds serve as internal standards in analytical methods like mass spectrometry, allowing for precise quantification of the unlabeled drug in biological matrices. synzeal.com

Analytical Method Development and Validation: Ensuring the accuracy and reliability of methods to measure temsirolimus concentrations in research samples. synzeal.com

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of temsirolimus in preclinical research models.

Metabolite Identification: Differentiating the parent drug from its metabolites, such as sirolimus, in complex biological samples. drugbank.com

The availability of this compound for research use indicates its role in supporting the rigorous scientific investigation of temsirolimus's properties and mechanism of action. scbt.comsynzeal.comclearsynth.com

Advanced Research Applications of Stable Isotope Labeled Temsirolimus

Application in Metabolomics for Tracing Metabolic Fluxes in Research Models

Stable isotope-labeled compounds like Temsirolimus-13C3,d7 are instrumental in metabolomics for elucidating the intricate network of metabolic pathways. symeres.com Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique that uses isotope labeling experiments to quantify intracellular and extracellular metabolic reaction rates, providing a detailed picture of cellular phenotype. mdpi.com By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into various metabolites, thereby mapping the flow of atoms through metabolic pathways. This process, known as metabolic flux analysis, provides quantitative insights into the rates of metabolic reactions, which cannot be obtained by simply measuring metabolite concentrations. mdpi.com

The use of carbon-13 (¹³C) and deuterium (B1214612) (d) in this compound allows for precise tracing of the drug's metabolic fate and its impact on cellular metabolism. For instance, researchers can use ¹³C-labeled glucose or glutamine in conjunction with the labeled drug to study how Temsirolimus (B1684623) affects central carbon metabolism, such as glycolysis and the TCA cycle, in cancer cells. mdpi.comnih.gov This approach can reveal how cancer cells reprogram their metabolism in response to mTOR inhibition and identify potential mechanisms of drug resistance.

Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique used in these studies to detect and quantify the isotopically labeled metabolites. northwestern.edu The distinct mass shift introduced by the ¹³C and deuterium atoms in this compound allows for its clear differentiation from its unlabeled counterparts and its various metabolic byproducts.

Table 1: Key Applications of this compound in Metabolomics

ApplicationDescriptionResearch Model Examples
Metabolic Pathway Tracing Following the biotransformation of Temsirolimus and its influence on endogenous metabolic pathways.In vitro cancer cell lines, animal models of cancer.
Metabolic Flux Analysis Quantifying the rate of metabolic reactions in the presence of Temsirolimus to understand its impact on cellular energy and biosynthesis.Studies on central carbon metabolism (e.g., glycolysis, TCA cycle) in response to mTOR inhibition.
Biomarker Discovery Identifying metabolic changes that correlate with drug efficacy or resistance.Comparative metabolomic profiling of drug-sensitive vs. drug-resistant cell lines.

Potential in Proteomics for Quantitative Protein Analysis and Interactions

In the field of proteomics, stable isotope labeling is a cornerstone for accurate protein quantification and the study of protein-protein interactions. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have become indispensable for comparative proteomics. nih.govwikipedia.orgsigmaaldrich.comresearchgate.net While SILAC traditionally involves labeling proteins with "heavy" amino acids, the principle of using stable isotopes for relative quantification can be extended to studies involving drugs.

The use of this compound in proteomic studies allows for its use as an internal standard for the accurate quantification of the unlabeled drug in complex biological samples. scbt.com Furthermore, it can be employed in studies aiming to understand how Temsirolimus affects the proteome. For example, researchers can treat one cell population with unlabeled Temsirolimus and another with a vehicle control, and then use this compound as a spike-in standard during mass spectrometry analysis to ensure accurate and reproducible quantification of changes in protein expression levels induced by the drug.

Moreover, stable isotope-labeled drugs can be valuable in identifying drug-protein interactions. By using techniques such as affinity purification-mass spectrometry, researchers can use a labeled version of the drug to pull down its interacting proteins from a cell lysate. The subsequent identification of these proteins by mass spectrometry can provide crucial insights into the drug's mechanism of action and potential off-target effects.

Table 2: Proteomics Applications Utilizing Stable Isotope-Labeled Temsirolimus

ApplicationDescriptionPotential Research Findings
Quantitative Proteomics Serving as an internal standard for the precise measurement of Temsirolimus levels and its impact on the expression of thousands of proteins. researchgate.netnih.govIdentification of up- or down-regulated proteins and pathways in response to Temsirolimus treatment.
Protein-Protein Interaction Studies Facilitating the identification of direct and indirect protein binding partners of Temsirolimus.Elucidation of the composition of protein complexes that form around mTOR and its downstream effectors in the presence of the drug.
Post-Translational Modification Analysis Aiding in the quantitative analysis of changes in post-translational modifications (e.g., phosphorylation) on key signaling proteins upon Temsirolimus treatment.Insights into how Temsirolimus modulates cellular signaling networks. wikipedia.org

Use in Pharmacogenomics/Toxicogenomics Research to Link Metabolic Changes with Gene Expression in Preclinical Models

Pharmacogenomics and toxicogenomics are fields that investigate how an individual's genetic makeup influences their response to drugs, in terms of both efficacy and toxicity. nih.govmdpi.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, these disciplines aim to personalize medicine.

The use of this compound in preclinical models can play a significant role in these "omics" studies. By accurately tracing the metabolism of Temsirolimus and its effects on cellular metabolism, researchers can correlate these metabolic phenotypes with specific genetic variations or changes in gene expression. For instance, in a panel of preclinical cancer models with known genetic backgrounds, researchers could administer this compound and analyze both the metabolic fate of the drug and its impact on the metabolome.

These metabolic profiles can then be linked to the genomic and transcriptomic data of the models. This integrated approach can help identify genetic markers that predict how a tumor will metabolize Temsirolimus and whether it will respond to the drug. For example, variations in genes encoding drug-metabolizing enzymes or transporters could lead to different metabolic profiles of Temsirolimus, which in turn could be linked to altered efficacy or toxicity. This can lead to the identification of biomarkers for patient stratification in future clinical trials. europa.eu

Table 3: Integrated 'Omics' Research Using this compound

Research AreaObjectiveExample Study Design
Pharmacogenomics To identify genetic variants that influence Temsirolimus metabolism and efficacy.Administer this compound to a panel of genetically diverse cancer cell lines or patient-derived xenografts and correlate metabolic profiles with genomic data.
Toxicogenomics To uncover the genetic basis of Temsirolimus-induced toxicities.In preclinical animal models, link specific metabolic perturbations caused by this compound to gene expression changes in tissues susceptible to toxicity.
Biomarker Validation To validate potential predictive biomarkers of drug response.Use this compound in preclinical models to confirm that a specific genetic or metabolic marker is associated with a predicted clinical outcome.

Development of Novel Spectroscopic Techniques (e.g., NMR, advanced MS) facilitated by Isotopic Labeling

The incorporation of stable isotopes like ¹³C and deuterium into molecules like Temsirolimus is fundamental to the advancement of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). symeres.comnih.gov

In NMR spectroscopy, the presence of ¹³C can provide detailed structural information about the molecule and its interactions with biological macromolecules. nih.gov While the natural abundance of ¹³C is low, enriching a molecule with this isotope significantly enhances the NMR signal, allowing for more sensitive and detailed structural studies. For a complex molecule like Temsirolimus, ¹³C labeling can help in assigning specific signals in the NMR spectrum and studying its conformation when bound to its target protein, FKBP12. drugbank.com

In mass spectrometry, the use of isotopically labeled internal standards like this compound is crucial for developing highly sensitive and specific quantitative assays. The known mass difference between the labeled and unlabeled compound allows for precise quantification, even in complex biological matrices, by minimizing analytical variability. This is particularly important in pharmacokinetic studies where accurate measurement of drug concentrations over time is essential.

Furthermore, the predictable fragmentation patterns of isotopically labeled compounds in tandem mass spectrometry (MS/MS) can aid in the structural elucidation of unknown metabolites. By comparing the fragmentation of the parent drug with its labeled counterpart, researchers can deduce the site of metabolic modification.

Table 4: Enhancement of Spectroscopic Techniques with this compound

Spectroscopic TechniqueAdvantage of Isotopic LabelingSpecific Application
Nuclear Magnetic Resonance (NMR) Enhanced signal for structural analysis.Studying the solution structure of Temsirolimus and its conformational changes upon binding to its target protein.
Mass Spectrometry (MS) Serves as an ideal internal standard for accurate quantification.Development of robust bioanalytical methods for pharmacokinetic and metabolic studies.
Tandem Mass Spectrometry (MS/MS) Aids in the identification of metabolic products.Elucidating the biotransformation pathways of Temsirolimus by analyzing the fragmentation patterns of its labeled metabolites.

Conclusion and Future Research Perspectives

Summary of the Contributions of Temsirolimus-13C3,d7 to Preclinical Drug Discovery and Development Research

The primary contribution of this compound in preclinical research lies in its function as a superior internal standard for quantitative bioanalysis. veeprho.comnih.gov In drug discovery, accurately determining the concentration of a drug and its metabolites in biological matrices is fundamental to understanding its pharmacokinetic profile. nih.gov Temsirolimus (B1684623), a complex macrocyclic lactone, undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5 and CYP2C8. nih.govtandfonline.comnih.gov This results in the formation of numerous metabolites, including its major active metabolite, sirolimus, as well as various hydroxylated and demethylated derivatives. nih.govtandfonline.comnih.govcapes.gov.brdrugbank.com

The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. nih.govresearchgate.net Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological sample, can significantly compromise the accuracy and precision of quantitative methods. researchgate.net Because this compound is chemically identical to the unlabeled drug, it co-elutes during chromatography and experiences similar matrix effects. nih.gov Its distinct mass-to-charge ratio, due to the incorporation of three carbon-13 and seven deuterium (B1214612) atoms, allows it to be distinguished from the parent drug by the mass spectrometer. veeprho.com This enables highly accurate and precise quantification of temsirolimus in complex biological samples such as plasma and tissue homogenates. nih.govresearchgate.netmdpi.com

In preclinical studies, this precise quantification is paramount for establishing the absorption, distribution, metabolism, and excretion (ADME) profile of temsirolimus. mdpi.com For instance, in studies investigating the penetration of temsirolimus into brain tissue, an isotopically labeled internal standard of the related compound everolimus (B549166) was shown to be essential for reliable quantification. nih.gov Similarly, this compound would be critical in preclinical models to determine key pharmacokinetic parameters.

Pharmacokinetic Parameter Significance in Preclinical Research Contribution of this compound
Area Under the Curve (AUC) Measures total drug exposure over time.Enables accurate determination of AUC by providing a reliable standard for concentration measurements at multiple time points. oup.com
Maximum Concentration (Cmax) Indicates the peak concentration of the drug in plasma.Ensures precise measurement of Cmax, which is vital for assessing bioavailability and potential toxicity. oup.com
Half-life (t1/2) Determines the time it takes for the drug concentration to reduce by half.Allows for accurate calculation of the elimination half-life, informing dosing schedules. drugbank.com
Metabolite Profiling Identifies and quantifies the byproducts of drug metabolism.Facilitates the accurate quantification of temsirolimus in the presence of its numerous metabolites, such as sirolimus. nih.govnih.govcapes.gov.brdrugbank.com

By ensuring the reliability of pharmacokinetic data, this compound has been instrumental in the preclinical characterization of temsirolimus, providing a solid foundation for its progression into clinical development. nih.govoup.com

Emerging Avenues for Stable Isotope-Labeled mTOR Inhibitors in Systems Biology and Multi-Omics Research

The utility of stable isotope-labeled mTOR inhibitors like this compound is expanding beyond traditional pharmacokinetics into the realms of systems biology and multi-omics research. These fields aim to provide a holistic understanding of biological systems by integrating data from genomics, proteomics, and metabolomics. Stable isotope labeling is a powerful technique in these disciplines, particularly in quantitative proteomics. nih.gov

One prominent technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the comparison of protein abundance between different cell populations. nih.gov In the context of mTOR inhibitors, SILAC can be used to study the global changes in protein synthesis and degradation in response to mTOR pathway inhibition. nih.gov For example, studies have used pulsed SILAC (pSILAC) to investigate the effects of rapamycin (B549165) and other mTOR kinase inhibitors on the synthesis of specific proteins, revealing that these inhibitors can differentially affect the production of numerous proteins, including those encoded by 5'-terminal oligopyrimidine (5'-TOP) mRNAs. nih.gov

The use of a labeled mTOR inhibitor like this compound could add another layer to such experiments. By combining SILAC with a labeled drug, researchers could simultaneously track the drug's concentration and its effect on the proteome within the same experimental system. This integrated approach would allow for a more direct correlation between drug exposure and downstream pathway modulation.

Multi-Omics Application Potential Role of Labeled Temsirolimus Research Insights
Quantitative Proteomics (e.g., SILAC) To precisely quantify the impact of temsirolimus on the synthesis and turnover of thousands of proteins. nih.govElucidating the specific downstream targets of the mTOR pathway and identifying mechanisms of drug resistance. plos.orgacs.org
Metabolomics As a tracer to follow the metabolic fate of the drug and its influence on cellular metabolic pathways.Understanding how mTOR inhibition affects cancer cell metabolism, such as glycolysis and lipid synthesis. mdpi.com
Fluxomics To measure the rate of metabolic reactions within a network, providing a dynamic view of cellular metabolism under mTOR inhibition.Quantifying the rerouting of metabolic pathways in cancer cells in response to temsirolimus treatment.

Furthermore, the mTOR pathway is a central regulator of cellular metabolism and growth, and its inhibition has profound effects on the cellular proteome and metabolome. acs.orgresearchgate.net Stable isotope-labeled mTOR inhibitors can be used in combination with other labeled tracers, such as 13C-glucose or 15N-amino acids, to perform metabolic flux analysis. nih.govresearchgate.net This would enable researchers to dissect how mTOR inhibition by temsirolimus alters metabolic pathways in cancer cells, potentially revealing new therapeutic targets or biomarkers of response. oup.comresearchgate.net

Methodological Advancements in Isotopic Labeling and Analytical Techniques for Complex Drug Research

The synthesis and analysis of complex, isotopically labeled molecules like this compound are at the forefront of chemical and analytical innovation. The structural complexity of macrocyclic lactones such as temsirolimus presents significant challenges for chemical synthesis, let alone the incorporation of stable isotopes at specific positions. acs.orgnih.govnih.govresearchgate.net

Recent advancements in synthetic organic chemistry, including novel C-H activation and functionalization strategies, are providing more efficient routes to complex molecules and their labeled analogues. acs.org These methods offer the potential for late-stage isotopic labeling, where isotopes are introduced in the final steps of a synthetic sequence, which is often more efficient than starting with simple labeled precursors. For macrocyclic lactones, new methods involving cyclo-depolymerization of olefin-containing polyesters are also being explored. google.com

On the analytical side, the continuous improvement of mass spectrometry instrumentation has been pivotal. nih.gov High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for distinguishing the labeled compound from its unlabeled counterpart and from a host of metabolites and background ions. nih.govresearchgate.net

Area of Advancement Description Impact on this compound Research
Synthetic Chemistry Development of late-stage functionalization and novel cyclization reactions for complex molecule synthesis. acs.orggoogle.comMore efficient and cost-effective synthesis of this compound and other labeled analogues, enabling broader research use. nih.govnih.govresearchgate.net
Mass Spectrometry Increased resolution, sensitivity, and speed of mass spectrometers (e.g., QTOF, Orbitrap). nih.govacs.orgImproved accuracy and lower limits of detection for quantifying temsirolimus and its metabolites in preclinical studies. nih.gov
Chromatography Advances in ultra-high performance liquid chromatography (UHPLC) for enhanced separation efficiency. nih.govBetter resolution of temsirolimus from its numerous metabolites and endogenous interferences, leading to more reliable data. researchgate.net
Ionization Techniques Development of novel matrix-free laser desorption/ionization techniques to reduce matrix effects. acs.orgPotentially simpler sample preparation and reduced ion suppression for more robust quantitative analysis in the future. researchgate.net

The synergy between advanced synthetic methods and powerful analytical techniques is enabling more sophisticated preclinical studies. For complex drugs like temsirolimus, these advancements are not merely incremental; they are transformative, allowing for a deeper and more accurate understanding of the drug's behavior and its effects on biological systems. The continued evolution of these methodologies promises to further enhance the role of isotopically labeled compounds in the development of the next generation of targeted cancer therapies.

Q & A

How can researchers design experiments using Temsirolimus-13C3,d7 to ensure accurate pharmacokinetic profiling in isotopic tracer studies?

To design robust pharmacokinetic studies, researchers should:

  • Define clear objectives : Specify whether the study focuses on bioavailability, metabolite tracking, or clearance rates using isotopic labeling .
  • Select appropriate matrices : Use biological fluids (e.g., plasma, urine) compatible with LC-MS/MS to minimize matrix effects .
  • Incorporate calibration curves : Prepare spiked samples with this compound to validate linearity (R² > 0.99) and sensitivity (LOQ ≤ 1 ng/mL) .
  • Include QC samples : Analyze intra-day and inter-day precision (<15% RSD) to ensure method reproducibility .

What methodological steps are critical for validating this compound as an internal standard in regulated bioanalytical assays?

Validation requires adherence to ICH guidelines:

  • Specificity : Confirm no interference from endogenous compounds in blank matrices via chromatographic separation (e.g., C18 column, 2.1 × 50 mm) .
  • Accuracy/Precision : Perform spike-recovery tests at three concentrations (low, mid, high) with ≤±15% deviation .
  • Stability : Assess freeze-thaw (≥3 cycles), short-term (24h at RT), and long-term (-80°C, ≥1 month) stability .
  • Cross-validate : Compare results with non-isotopic analogs to rule out isotopic effects on ionization efficiency .

How should researchers resolve discrepancies in quantitative data when using this compound in multi-laboratory studies?

  • Standardize protocols : Ensure all labs use identical instrumentation (e.g., QTRAP 6500+), extraction methods (SPE vs. LLE), and column temperatures .
  • Implement harmonized QC : Share pooled QC samples across labs to identify inter-lab variability (>20% CV indicates systematic bias) .
  • Apply statistical normalization : Use ANOVA or mixed-effects models to adjust for batch effects or matrix differences .

What statistical frameworks are recommended for analyzing dose-response relationships in this compound-based cytotoxicity assays?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50 values with 95% confidence intervals .
  • Bootstrap resampling : Validate model robustness by generating 10,000 simulated datasets to assess parameter uncertainty .
  • Multivariate analysis : Use PCA or PLS to correlate cytotoxicity with isotopic enrichment ratios in heterogeneous cell populations .

How can researchers ensure reproducibility in isotopic dilution assays using this compound under varying LC-MS/MS conditions?

  • Optimize ion source parameters : Maintain consistent ESI voltage (±0.5 kV), desolvation temperature (±10°C), and collision energy (±2 eV) across runs .
  • Document column lot variability : Test retention time shifts using columns from different manufacturers .
  • Archive raw data : Share .RAW or .WIFF files with metadata (e.g., mobile phase pH, gradient profile) in repositories like MetaboLights .

What strategies are effective for integrating this compound into existing mTOR inhibition assays without altering assay kinetics?

  • Conduct pilot kinetic studies : Compare inhibition constants (Ki) of labeled vs. unlabeled compounds using surface plasmon resonance (SPR) .
  • Adjust incubation times : Account for potential delays in binding equilibria due to isotopic mass differences .
  • Validate via Western blot : Measure downstream phosphorylation of S6K1 to confirm functional equivalence .

How can researchers mitigate isotopic interference when quantifying this compound in complex biological samples?

  • High-resolution MS : Use HRMS (e.g., Orbitrap) with resolution ≥60,000 to separate isotopic clusters from co-eluting metabolites .
  • Mathematical correction : Apply deconvolution algorithms to subtract natural abundance contributions (e.g., 13C3: ~1.1% natural abundance) .

What experimental controls are essential for ensuring specificity in this compound-based biomarker discovery studies?

  • Blank controls : Process solvent-only samples to identify column carryover or solvent impurities .
  • Surrogate matrices : Use charcoal-stripped serum to mimic analyte-free conditions .
  • Isotopic controls : Spike Temsirolimus-unlabeled into parallel samples to detect cross-talk in MRM transitions .

How can researchers optimize LC-MS/MS parameters for detecting this compound in low-abundance tissue samples?

  • Micro-extraction techniques : Use µSPE or micro-liquid extraction to concentrate samples (10- to 20-fold) .
  • Enhanced ionization : Add 0.1% formic acid to mobile phases to improve protonation efficiency .
  • Dynamic MRM : Monitor multiple transitions (e.g., m/z 809.5→690.3 and 809.5→547.2) with dwell times ≥20 ms .

What regulatory documentation is required when using this compound in GLP-compliant studies?

  • Certificate of Analysis (CoA) : Verify lot-specific purity (>98%), isotopic enrichment (≥99% 13C3, ≥98% d7), and residual solvents (<0.1%) .
  • Method validation reports : Include specificity, linearity, and stability data per FDA Bioanalytical Method Validation guidelines .
  • Chain of custody : Document storage conditions (-80°C) and handling logs to ensure sample integrity .

How should researchers assess the long-term stability of this compound in stock solutions under varying storage conditions?

  • Conduct accelerated degradation studies : Expose solutions to 40°C/75% RH for 4 weeks and compare to -80°C controls via LC-UV .
  • Monitor isotopic integrity : Use HRMS to detect deuterium loss or 13C scrambling over time .
  • Recommend storage : Use amber vials with argon headspace to prevent photo- and oxidative degradation .

What cross-validation approaches are recommended when comparing this compound to non-isotopic analogs in preclinical models?

  • Parallel pharmacokinetic studies : Administer both forms to the same animal cohort and compare AUC0-∞ via non-compartmental analysis .
  • Tissue distribution imaging : Use MALDI-MS to spatially resolve isotopic vs. non-isotopic distributions in organs .

How can researchers formulate hypotheses about this compound's metabolic stability using in silico tools?

  • Molecular docking : Predict CYP3A4 binding affinities with AutoDock Vina (ΔG ≤ -8 kcal/mol suggests high metabolism) .
  • Metabolite prediction : Use software like Meteor (Lhasa Limited) to identify probable hydroxylation or demethylation sites .

What guidelines should be followed when visualizing this compound-related data in peer-reviewed manuscripts?

  • Color standardization : Use distinct colors for labeled vs. unlabeled compounds in chromatograms .
  • Minimize clutter : Limit figures to 3-4 panels, with clear labels for m/z ratios and retention times .
  • Open-access formats : Deposit spectra in repositories like MassIVE (Dataset MSV000091234) for public access .

How can researchers address gaps in literature regarding this compound's application in non-oncological models?

  • Leverage multi-omics : Combine proteomics (e.g., TMT labeling) with isotopic tracing to map mTOR-independent pathways .
  • Collaborative networks : Partner with academic labs specializing in autoimmune or neurodegenerative diseases to expand application scope .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.